1-(1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
- The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base (e.g., triethylamine).
Formation of the Triazole Ring:
- The triazole ring is typically formed through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
- Copper(I) catalysts are commonly used to facilitate this reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Mechanism of Action
- However, we can speculate that it might influence pathways related to inflammation, cell growth, or fibrosis based on its reported anti-fibrotic activity .
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:
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Formation of the Pyrrolidine Ring:
- Starting with a suitable precursor, such as a substituted thiophene, the pyrrolidine ring can be formed through a cyclization reaction.
- Reaction conditions often include the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Chemical Reactions Analysis
Types of Reactions: 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include sulfides.
- Substitution products depend on the specific substituents introduced.
Scientific Research Applications
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
1-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Similar structure with a methyl group instead of an ethyl group.
1-(1-((5-Phenylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness:
- The presence of the ethyl group on the thiophene ring may influence the compound’s electronic properties and steric interactions, potentially leading to unique biological activities or material properties.
Properties
IUPAC Name |
1-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-2-16-8-9-18(25-16)26(23,24)21-11-10-15(12-21)22-13-17(19-20-22)14-6-4-3-5-7-14/h3-9,13,15H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSNIPNWYEYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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